![molecular formula C20H18N2O4 B5110578 4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5110578.png)
4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one, also known as INH1, is a synthetic compound that has been widely used in scientific research. It is a small molecule inhibitor that targets the Rho GTPase pathway, which plays a crucial role in cell migration, proliferation, and invasion. INH1 has been shown to have potential applications in cancer research and drug development.
Mechanism of Action
4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one inhibits RhoA activity by binding to the switch II region of the protein, which is essential for its activation. This binding prevents the binding of GTP to RhoA, which is required for its activation. 4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one also induces a conformational change in RhoA, which leads to its inactivation.
Biochemical and Physiological Effects:
4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have a significant effect on cancer cells. It inhibits the invasion and migration of cancer cells by disrupting the cytoskeleton and reducing the formation of filopodia and lamellipodia. It also induces cell cycle arrest and apoptosis in cancer cells. 4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have a synergistic effect with other chemotherapeutic agents, such as paclitaxel and cisplatin.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is its specificity for RhoA. It does not affect the activity of other members of the Rho GTPase family, which allows for the selective inhibition of RhoA. However, 4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have low solubility in water, which can affect its bioavailability and limit its use in in vivo experiments.
Future Directions
For research on 4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one include the development of more potent and selective inhibitors of RhoA, the investigation of its efficacy in combination with other chemotherapeutic agents, and the evaluation of its safety and toxicity in vivo.
Synthesis Methods
4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one can be synthesized by a multistep reaction starting from 4-isopropyl-3-nitrobenzaldehyde and 4-methylphenylacetic acid. The reaction involves the formation of an oxazolone ring through a condensation reaction between the aldehyde and the carboxylic acid. The final product is obtained by the reduction of the nitro group to an amino group.
Scientific Research Applications
4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been extensively used in scientific research as a tool to study the Rho GTPase pathway. It has been shown to inhibit the activity of RhoA, a member of the Rho GTPase family, which is involved in various cellular processes, including cell migration, invasion, and proliferation. 4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been used to investigate the role of RhoA in cancer cell invasion and metastasis. It has also been used to study the effect of RhoA inhibition on the cytoskeleton and cell morphology.
properties
IUPAC Name |
(4E)-2-(4-methylphenyl)-4-[(3-nitro-4-propan-2-ylphenyl)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-12(2)16-9-6-14(11-18(16)22(24)25)10-17-20(23)26-19(21-17)15-7-4-13(3)5-8-15/h4-12H,1-3H3/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQAPQBXKCSYEQ-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)C(C)C)[N+](=O)[O-])C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC(=C(C=C3)C(C)C)[N+](=O)[O-])/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-(4-methylphenyl)-4-[(3-nitro-4-propan-2-ylphenyl)methylidene]-1,3-oxazol-5-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.